Sapanisertib

Descripción general

Descripción

Sapanisertib, también conocido como MLN0128, INK128 y TAK-228, es un inhibidor experimental de molécula pequeña de la diana de la rapamicina en mamíferos (mTOR). Se administra por vía oral y se dirige tanto al complejo mTOR 1 (mTORC1) como al complejo mTOR 2 (mTORC2). Este compuesto está siendo investigado actualmente por su potencial en el tratamiento de diversos tipos de cáncer, incluyendo el cáncer de mama, el cáncer endometrial, el glioblastoma, el carcinoma de células renales y el cáncer de tiroides .

Aplicaciones Científicas De Investigación

Sapanisertib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización de mTOR y su papel en los procesos celulares.

Biología: Se investiga por sus efectos sobre el crecimiento, la proliferación y la supervivencia celular en diversas líneas celulares.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía mTOR.

Mecanismo De Acción

Sapanisertib ejerce sus efectos inhibiendo la actividad de mTORC1 y mTORC2. La vía mTOR es un regulador crítico del crecimiento, la proliferación y la supervivencia celular. Al inhibir mTORC1 y mTORC2, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas. Esta inhibición conduce a una reducción de la síntesis de proteínas, el arresto del ciclo celular y la apoptosis (muerte celular programada) en las células cancerosas .

Direcciones Futuras

Sapanisertib has shown promising results in clinical trials. For instance, a phase I study of this compound with carboplatin and paclitaxel in mTOR pathway altered solid malignancies demonstrated a manageable safety profile, with preliminary antitumor activity observed in advanced malignancies harboring mTOR pathway alterations .

Análisis Bioquímico

Biochemical Properties

Sapanisertib plays a crucial role in biochemical reactions by inhibiting the activity of mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and survival. This compound interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mTOR itself . By inhibiting mTORC1 and mTORC2, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis, ultimately resulting in the suppression of tumor growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mTOR signaling pathway, which is involved in regulating cell growth, metabolism, and survival . This compound decreases the activation of AKT, a key protein in the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression by inhibiting the translation of mRNAs involved in cell cycle progression and survival . This compound also impacts cellular metabolism by reducing the uptake of glucose and amino acids, further inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTORC1 and mTORC2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth . By blocking these pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the activity of other kinases, such as phosphatidylinositol 4-kinase type III beta and cyclic guanosine monophosphate-dependent protein kinase, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting mTORC1 and mTORC2 over extended periods . Long-term exposure to this compound can lead to the development of resistance in cancer cells, necessitating combination therapies to maintain its efficacy . Studies have also shown that this compound can degrade over time, which may impact its long-term effectiveness in laboratory settings . Despite these challenges, this compound has shown promising results in preclinical and clinical studies, with sustained inhibition of tumor growth observed in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and dogs, this compound has been shown to effectively inhibit tumor growth at various dosages . Higher doses of this compound can lead to toxic effects, such as hyperglycemia, maculo-papular rash, and gastrointestinal inflammation . In a mouse model of Plasmodium falciparum infection, oral administration of this compound effectively cleared blood stage parasites, demonstrating its potential as an antimalarial agent . These findings highlight the importance of optimizing the dosage of this compound to balance its therapeutic effects with potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the mTOR signaling pathway . By inhibiting mTORC1 and mTORC2, this compound disrupts the regulation of protein synthesis, glucose metabolism, and lipid metabolism . This compound also affects the activity of enzymes and cofactors involved in these pathways, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 4-kinase type III beta . The inhibition of these pathways leads to reduced metabolic flux and altered metabolite levels, further contributing to the anticancer effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mTORC1 and mTORC2 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors play a crucial role in determining the efficacy and toxicity of this compound in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with mTORC1 and mTORC2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can inhibit the mTOR pathway and induce apoptosis . These findings highlight the importance of subcellular localization in determining the therapeutic effects of this compound.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

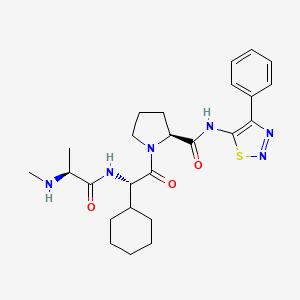

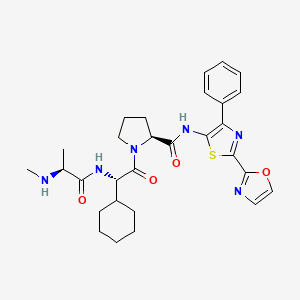

La síntesis de Sapanisertib implica múltiples etapas, comenzando con la preparación de la estructura central, que es un anillo de benzoxazol fusionado a una unidad de pirazolopirimidina. Las etapas clave incluyen:

- Formación del anillo de benzoxazol mediante reacciones de ciclización.

- Introducción de la unidad de pirazolopirimidina a través de reacciones de condensación.

- Funcionalización de la estructura central con sustituyentes específicos para mejorar su actividad inhibitoria contra mTOR.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica:

- El uso de reacciones de alto rendimiento para maximizar la producción del producto.

- La implementación de técnicas de purificación como la cristalización y la cromatografía para asegurar la pureza del producto final.

- El cumplimiento de las Buenas Prácticas de Fabricación (GMP) para mantener la calidad y la consistencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Sapanisertib experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución se emplean para introducir o reemplazar sustituyentes en la estructura central.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos, los agentes alquilantes y los nucleófilos en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden analizarse posteriormente para determinar su actividad biológica y sus posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Sapanisertib es único en su doble inhibición de mTORC1 y mTORC2, lo que lo distingue de otros inhibidores de mTOR que se dirigen a uno solo de los complejos. Compuestos similares incluyen:

Everolimus: Un inhibidor de mTORC1 utilizado en el tratamiento de diversos tipos de cáncer.

Temsirolimus: Otro inhibidor de mTORC1 con aplicaciones en terapia contra el cáncer.

AZD8055: Un inhibidor dual de mTORC1/2 similar a this compound pero con diferentes propiedades farmacocinéticas.

La capacidad de this compound para inhibir tanto mTORC1 como mTORC2 lo convierte en un candidato prometedor para la terapia contra el cáncer, ya que potencialmente puede superar los mecanismos de resistencia asociados con los inhibidores de un solo complejo .

Propiedades

IUPAC Name |

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLDXIAOMVERTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022538 | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224844-38-5 | |

| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapanisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapanisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPANISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Sapanisertib?

A1: this compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes of mechanistic target of rapamycin (mTOR). [, ]

Q2: How does this compound interact with its target?

A2: this compound binds to the ATP-binding site of mTOR kinase, inhibiting the activity of both mTORC1 and mTORC2 complexes. [, ] Unlike allosteric mTORC1 inhibitors like rapamycin, this compound achieves complete inhibition of mTORC1, blocking phosphorylation of both S6K1 and 4EBP1. []

Q3: Does this compound affect other signaling pathways?

A4: Yes, in addition to its primary effects on the mTOR pathway, this compound has been shown to disrupt the NRF2-mediated stress response, leading to a pro-death phenotype in certain cancer cells. [, ] It can also modulate Wnt5a signaling, impacting processes like epithelial-mesenchymal transition and fibrosis. []

Q4: How does the inhibition of both mTORC1 and mTORC2 contribute to this compound's antitumor activity?

A5: Inhibiting both mTORC1 and mTORC2 may lead to more effective suppression of tumor growth compared to selective mTORC1 inhibitors. This is because mTORC2 inhibition can block feedback loops that activate AKT, potentially overcoming resistance mechanisms associated with mTORC1 inhibition alone. [, ]

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer types, including:

- Glioblastoma [, , ]

- Pancreatic neuroendocrine tumors (PNET) [, ]

- Mucosal melanoma [, ]

- Breast cancer [, , ]

- Atypical teratoid rhabdoid tumors (AT/RT) [, ]

- Renal cell carcinoma [, ]

Q6: Are there specific genetic alterations that might predict response to this compound?

A6: While this compound has shown activity across a range of genetic backgrounds, preclinical and clinical evidence suggests potential associations between response and:

- PTEN mutations: this compound demonstrated promising activity in patients with PTEN-mutated cancers, particularly in preclinical models of glioblastoma and breast cancer. [, , ]

- AKT/mTOR pathway alterations: Clinical trials have observed responses in patients with tumors harboring alterations in the AKT/mTOR pathway, including AKT1 mutations. [, ]

- NF1 loss: In glioblastoma models, NF1 loss appears to sensitize cells to combined MEK and mTOR inhibition, suggesting potential for enhanced this compound efficacy in this context. [, ]

Q7: What are the key findings from clinical trials investigating this compound in cancer patients?

A7: Clinical trials have explored this compound as monotherapy and in combination with other agents across various cancers. Key observations include:

- Modest single-agent activity: As a single agent, this compound demonstrated limited efficacy in patients with refractory metastatic renal cell carcinoma (mRCC), regardless of mTOR pathway alterations. [] Similar results were seen in relapsed/refractory acute lymphoblastic leukemia (ALL). []

- Promising activity in combination: Combining this compound with other targeted agents, such as MEK inhibitors or endocrine therapies, has shown promising activity in certain settings, including glioblastoma, breast cancer, and PNET. [, , , , ]

- Manageable safety profile: While generally well-tolerated, this compound can cause side effects such as nausea, fatigue, hyperglycemia, and rash. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)

![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)